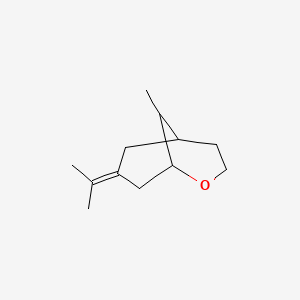
Orthoboric acid, barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthoboric acid, barium salt, also known as barium borate, is a chemical compound composed of barium, boron, oxygen, and hydrogen. It is typically encountered as a white crystalline solid and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Orthoboric acid, barium salt can be synthesized through the reaction of barium hydroxide with boric acid. The reaction typically occurs in an aqueous solution and results in the formation of barium borate and water: [ \text{Ba(OH)}_2 + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Ba(BO}_2\text{OH)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled reaction of barium chloride with sodium borate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Orthoboric acid, barium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with strong acids to form barium salts and boric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form barium hydroxide and boric acid.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Barium Chloride: Formed when reacting with hydrochloric acid.
Barium Sulfate: Formed when reacting with sulfuric acid.
Aplicaciones Científicas De Investigación
Orthoboric acid, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics due to its unique properties.
Mecanismo De Acción
The mechanism by which orthoboric acid, barium salt exerts its effects involves its interaction with biological molecules. As a Lewis acid, it can form complexes with amino acids, nucleotides, and other biomolecules through electron donor-acceptor interactions. These complexes can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Orthoboric acid, barium salt can be compared with other borate compounds, such as:
Sodium Borate (Borax): Commonly used in detergents and as a flux in metallurgy.
Calcium Borate: Used in the production of glass and ceramics.
Magnesium Borate: Known for its flame-retardant properties.
Propiedades
Número CAS |
23436-05-7 |
|---|---|
Fórmula molecular |
BBaH3O3+2 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
barium(2+);boric acid |
InChI |
InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |
Clave InChI |
TZVCFPJDJMRQID-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


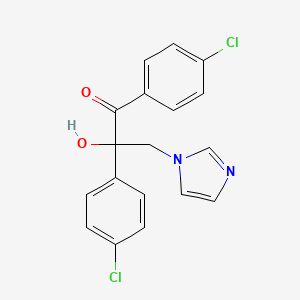


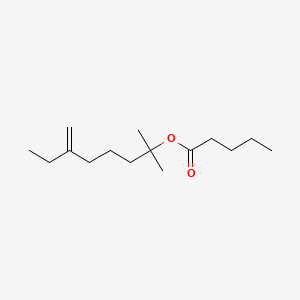

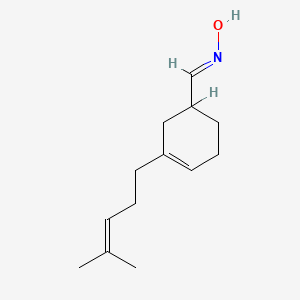
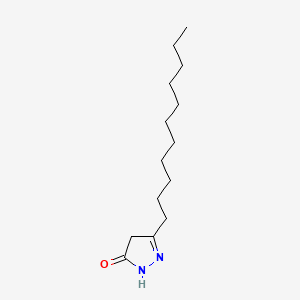
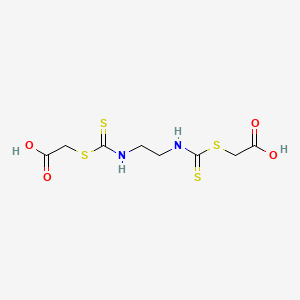

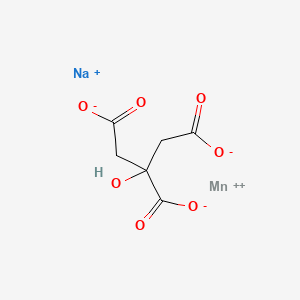
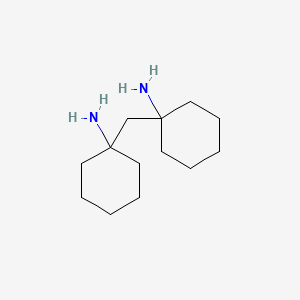
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
